(5S)-5-{[(propan-2-yl)amino]methyl}pyrrolidin-2-one
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Overview
Description
(5S)-5-{[(Propan-2-yl)amino]methyl}pyrrolidin-2-one is a chiral compound with a pyrrolidinone core structure. This compound is of significant interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-{[(propan-2-yl)amino]methyl}pyrrolidin-2-one typically involves the reaction of a suitable pyrrolidinone derivative with an isopropylamine source. One common method is the Mannich reaction, where a secondary amine (isopropylamine) reacts with formaldehyde and a pyrrolidinone derivative to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. For example, using a stainless steel column packed with a suitable catalyst, such as Raney nickel, can facilitate the reaction under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
(5S)-5-{[(Propan-2-yl)amino]methyl}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyrrolidinone compounds.
Scientific Research Applications
(5S)-5-{[(Propan-2-yl)amino]methyl}pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of (5S)-5-{[(propan-2-yl)amino]methyl}pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrazole Derivatives: These compounds share a similar nitrogen-containing heterocyclic structure and exhibit various biological activities.
Pyrimidine Derivatives: These compounds are structurally related and have applications in medicinal chemistry.
Uniqueness
(5S)-5-{[(Propan-2-yl)amino]methyl}pyrrolidin-2-one is unique due to its specific chiral configuration and the presence of both amine and pyrrolidinone functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H16N2O |
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Molecular Weight |
156.23 g/mol |
IUPAC Name |
(5S)-5-[(propan-2-ylamino)methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C8H16N2O/c1-6(2)9-5-7-3-4-8(11)10-7/h6-7,9H,3-5H2,1-2H3,(H,10,11)/t7-/m0/s1 |
InChI Key |
YTMRRRDTUWKIOJ-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)NC[C@@H]1CCC(=O)N1 |
Canonical SMILES |
CC(C)NCC1CCC(=O)N1 |
Origin of Product |
United States |
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